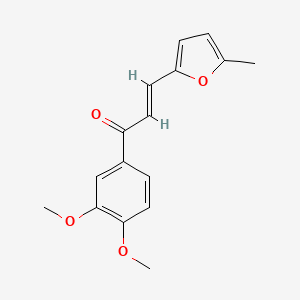

(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) linking a 3,4-dimethoxyphenyl group and a 5-methylfuran-2-yl moiety. Chalcones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Structurally, the compound adopts an (E)-configuration at the double bond, as confirmed by crystallographic studies of analogous chalcones . The molecule’s planarity is influenced by the dihedral angles between the aromatic rings and the enone system, which are critical for π-π stacking and hydrogen-bonding interactions in crystal packing .

Propriétés

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11-4-6-13(20-11)7-8-14(17)12-5-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYDXNFGNLRALO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, a member of the chalcone family, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific chalcone derivative, summarizing key research findings and presenting relevant data.

Chemical Structure and Properties

The chemical structure of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is characterized by an α,β-unsaturated carbonyl group. The presence of methoxy groups on the phenyl ring and a furan moiety contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| CAS Number | 6135-88-2 |

| Purity | ≥ 95% |

Anticancer Properties

Research indicates that (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

- Cell Cycle Arrest : This compound has been observed to cause cell cycle arrest at different phases depending on the cell type. For instance:

- Apoptosis Induction : The compound enhances the expression of pro-apoptotic markers such as Bax while reducing levels of Bcl-2 proteins. This shift promotes programmed cell death in cancerous cells .

Antimicrobial Activity

Chalcones have been noted for their antimicrobial properties, and this compound is no exception. It has shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been demonstrated in several studies. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play pivotal roles in inflammatory processes.

Study 1: Anticancer Efficacy

In a controlled study involving human oral carcinoma cells, (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses.

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Selected Chalcone Derivatives

Key Observations:

- Substituent Effects : The presence of methoxy groups (e.g., 3,4-OCH₃) enhances hydrogen-bonding capacity compared to halogenated (e.g., 5-F) or alkylated (e.g., 4-CH₃) analogs .

- Planarity and Packing : Compounds with hydroxyl groups (e.g., 4-OH) exhibit stronger O—H···O hydrogen bonds, leading to more stable crystal lattices than those with methylfurans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.